(E)-3-(2-chlorophenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 3-(2-chlorophenyl)-N’-(3-oxobenzylidene)-1H-pyrazole-5-carbohydrazide.
Reduction: Formation of 3-(2-chlorophenyl)-N’-(3-hydroxybenzyl)-1H-pyrazole-5-carbohydrazide.
Substitution: Formation of 3-(2-aminophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, (E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has shown promise as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways involved in inflammation and cancer progression makes it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-chlorophenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(2-chlorophenyl)-N’-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(2-chlorophenyl)-N’-(3-aminobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (E)-3-(2-chlorophenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the hydroxyl group on the benzylidene moiety. This functional group can participate in hydrogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the hydroxyl group can be further functionalized, providing opportunities for the synthesis of novel derivatives with improved properties.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-14-7-2-1-6-13(14)15-9-16(21-20-15)17(24)22-19-10-11-4-3-5-12(23)8-11/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFULSBFCKKMEY-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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